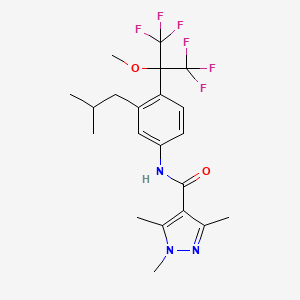

N-Des(isobutyraldehyde) Pyflubumide

Beschreibung

N-Des(isobutyraldehyde) Pyflubumide (hereafter referred to as "Pyflubumide metabolite") is the primary bioactive derivative of the pro-acaricide pyflubumide. Pyflubumide itself is a carboxamide compound developed by Nihon Nohyaku Co., Ltd., designed to target spider mites (Tetranychus urticae) . Unlike its parent compound, the Pyflubumide metabolite is generated via enzymatic deisobutylation within the mite’s body, converting it into its NH-form. This metabolite acts as a potent inhibitor of mitochondrial complex II (succinate dehydrogenase), disrupting cellular energy production and leading to acaricidal effects . Analytical studies confirm rapid metabolic conversion of pyflubumide to its active form in mite homogenates, underscoring its role as a propesticide .

Pyflubumide and its metabolite are regulated under strict residue limits (e.g., 0.01 mg/kg in apples) due to their environmental persistence, with detection methods achieving limits of quantification as low as 2 μg/kg in food matrices . Stability studies indicate the metabolite remains intact in frozen storage for over 100 days, ensuring reliable monitoring .

Eigenschaften

Molekularformel |

C21H25F6N3O2 |

|---|---|

Molekulargewicht |

465.4 g/mol |

IUPAC-Name |

N-[4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)-3-(2-methylpropyl)phenyl]-1,3,5-trimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C21H25F6N3O2/c1-11(2)9-14-10-15(28-18(31)17-12(3)29-30(5)13(17)4)7-8-16(14)19(32-6,20(22,23)24)21(25,26)27/h7-8,10-11H,9H2,1-6H3,(H,28,31) |

InChI-Schlüssel |

KYNJRSQEEGSRPT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=NN1C)C)C(=O)NC2=CC(=C(C=C2)C(C(F)(F)F)(C(F)(F)F)OC)CC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Des(isobutyraldehyde) Pyflubumide involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a β-diketone under acidic conditions.

Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Substitution reactions:

Industrial Production Methods

Industrial production of N-Des(isobutyraldehyde) Pyflubumide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-Des(isobutyraldehyde) Pyflubumide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-Des(isobutyraldehyde) Pyflubumide, which can be further analyzed for their biological activity and chemical properties .

Wissenschaftliche Forschungsanwendungen

N-Des(isobutyraldehyde) Pyflubumide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new acaricides.

Biology: Studied for its effects on mite species and its potential use in integrated pest management (IPM) programs.

Medicine: Investigated for its potential as a lead compound in the development of new pharmaceuticals targeting mitochondrial complex II.

Industry: Used in the formulation of new pesticides and acaricides with improved efficacy and safety profiles .

Wirkmechanismus

N-Des(isobutyraldehyde) Pyflubumide exerts its effects by inhibiting mitochondrial complex II in the respiratory chain of mites. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. The molecular targets include the succinate dehydrogenase enzyme complex, which is crucial for mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Derivatives

Pyflubumide has inspired the synthesis of novel diamide compounds combining pyrazolyl and polyfluoro-substituted phenyl groups (Table 1). These derivatives, developed using pyflubumide as a lead compound, incorporate para-hexa/heptafluoroisopropylphenyl moieties into alanine or 2-aminobutyric acid backbones . Unlike Pyflubumide, which requires metabolic activation, these compounds exhibit intrinsic broad-spectrum activity, including fungicidal, insecticidal, and acaricidal effects.

Table 1: Structural and Functional Comparison of Pyflubumide Metabolite and Novel Diamide Analogues

Mode of Action and Target Specificity

The Pyflubumide metabolite selectively inhibits mitochondrial complex II in spider mites, a mechanism shared with carboxamide fungicides. However, its parent compound, pyflubumide, lacks intrinsic inhibitory activity, relying entirely on metabolic activation . In contrast, newer diamide analogues (Table 1) directly target fungal and arthropodal pathways without requiring activation, likely due to their optimized fluorinated structures enhancing membrane permeability .

Resistance profiles further differentiate these compounds. Pyflubumide resistance in mites is polygenic, involving multiple loci, as shown by experimental evolution studies where LC₅₀ values surged from 2–7 mg/L to >800 mg/L under selection pressure . This contrasts with monogenic resistance mechanisms observed in some older acaricides, suggesting a slower but more complex adaptation trajectory for pyflubumide .

Metabolic Activation and Environmental Stability

Pyflubumide’s reliance on metabolic activation introduces variability in efficacy, depending on mite enzymatic capacity. Environmental stability also differs: Pyflubumide residues degrade into the metabolite, which persists in frozen matrices but hydrolyzes under acidic conditions, whereas fluorinated analogues demonstrate enhanced stability due to fluorine’s electronegativity and bond strength .

Research Findings and Implications

- Resistance Management : Pyflubumide’s polygenic resistance necessitates integrated pest management strategies to delay resistance onset .

- Broad-Spectrum Potential: Novel diamide compounds show promise for multi-target applications, though their resistance risks remain uncharacterized .

- Regulatory Compliance : Pyflubumide’s stringent residue limits (e.g., 0.01 mg/kg in apples) reflect its environmental persistence, whereas newer analogues may require similar scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.